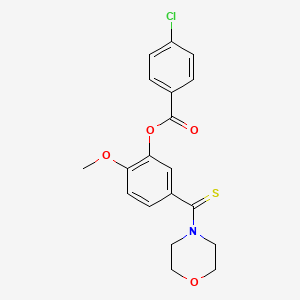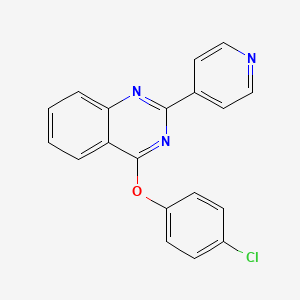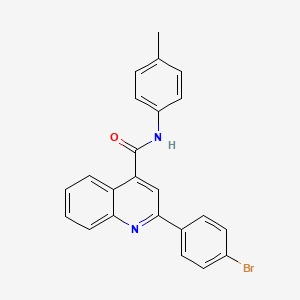
2-Methoxy-5-(morpholin-4-ylcarbonothioyl)phenyl 4-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-5-(morpholine-4-carbothioyl)phenyl 4-chlorobenzoate is a complex organic compound with the molecular formula C19H18ClNO4S. It is known for its unique chemical structure, which includes a methoxy group, a morpholine ring, and a chlorobenzoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-(morpholine-4-carbothioyl)phenyl 4-chlorobenzoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-methoxy-5-nitrophenol with morpholine-4-carbothioyl chloride to form the intermediate 2-methoxy-5-(morpholine-4-carbothioyl)phenol. This intermediate is then reacted with 4-chlorobenzoyl chloride under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(morpholine-4-carbothioyl)phenyl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group in the intermediate compounds can be reduced to amines.
Substitution: The chlorine atom in the chlorobenzoate moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while substitution of the chlorine atom can result in various substituted benzoates .
Scientific Research Applications
2-Methoxy-5-(morpholine-4-carbothioyl)phenyl 4-chlorobenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-methoxy-5-(morpholine-4-carbothioyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-(morpholine-4-carbothioyl)phenyl 2-chlorobenzoate
- 2-Methoxy-5-(morpholine-4-carbothioyl)phenyl 4-methoxybenzoate
Uniqueness
Compared to similar compounds, 2-methoxy-5-(morpholine-4-carbothioyl)phenyl 4-chlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other compounds may not be as effective .
Properties
Molecular Formula |
C19H18ClNO4S |
|---|---|
Molecular Weight |
391.9 g/mol |
IUPAC Name |
[2-methoxy-5-(morpholine-4-carbothioyl)phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C19H18ClNO4S/c1-23-16-7-4-14(18(26)21-8-10-24-11-9-21)12-17(16)25-19(22)13-2-5-15(20)6-3-13/h2-7,12H,8-11H2,1H3 |
InChI Key |
XUYMQVRFZYYIML-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=S)N2CCOCC2)OC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11657407.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11657414.png)


![N-(4-chlorobenzyl)-N-(2-{[(2E)-2-(3,3-dimethylbutan-2-ylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B11657439.png)
![N'-[(E)-(2-chloro-7-methoxyquinolin-3-yl)methylidene]benzenesulfonohydrazide](/img/structure/B11657444.png)
![5-chloro-N-[4-(furan-2-carbonylamino)-3-methoxyphenyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11657448.png)
![3-[(Z)-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11657451.png)
![(5E)-3-[4-(3,4-Dihydro-1(2H)-quinolinyl)-4-oxobutyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11657454.png)
![2-[3-[(E)-[1-(4-chlorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]-2,5-dimethylpyrrol-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11657461.png)
![4-{[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B11657466.png)
![3,5-dimethyl-4-[(4-methylphenyl)thio]-1-(4-nitrobenzoyl)-1H-pyrazole](/img/structure/B11657468.png)
![N-(4-fluorophenyl)-2-{[6-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B11657476.png)

